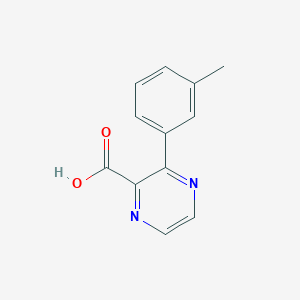
3-m-Tolyl-pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-m-Tolyl-pyrazine-2-carboxylic acid is an organic compound that belongs to the pyrazine family. Pyrazines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 4 of the six-membered ring. This compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the pyrazine ring at the 3-position and a carboxylic acid group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-m-Tolyl-pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with a tolyl derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of the tolyl group with a halogenated pyrazine-2-carboxylic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-m-Tolyl-pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the tolyl moiety can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-carboxy-pyrazine-2-carboxylic acid.
Reduction: Formation of 3-m-Tolyl-pyrazine-2-methanol or 3-m-Tolyl-pyrazine-2-carbaldehyde.
Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
3-m-Tolyl-pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-m-Tolyl-pyrazine-2-carboxylic acid in biological systems is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its structural similarity to pyrazinamide suggests that it may inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the disruption of cell wall synthesis and ultimately the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core structure.
3-Phenyl-pyrazine-2-carboxylic acid: Another derivative with a phenyl group instead of a tolyl group.
2,3-Pyrazinedicarboxylic acid: A compound with two carboxylic acid groups on the pyrazine ring.
Uniqueness
3-m-Tolyl-pyrazine-2-carboxylic acid is unique due to the presence of the tolyl group, which imparts distinct chemical and biological properties. The methyl group on the tolyl moiety can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-(3-methylphenyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-3-2-4-9(7-8)10-11(12(15)16)14-6-5-13-10/h2-7H,1H3,(H,15,16) |
InChI Key |
IMKZWUOBKVALKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















